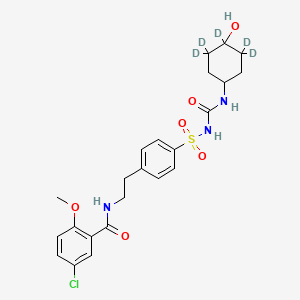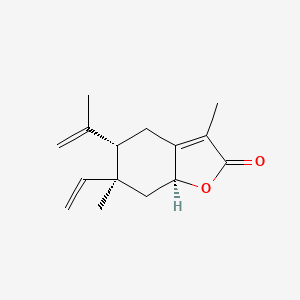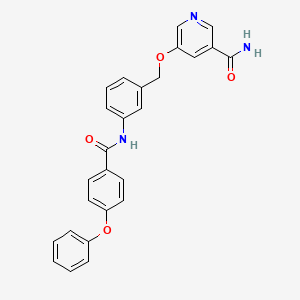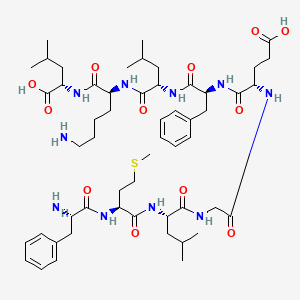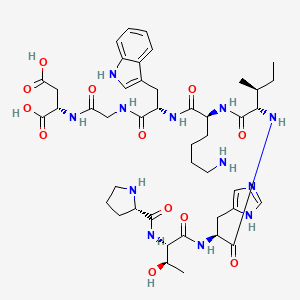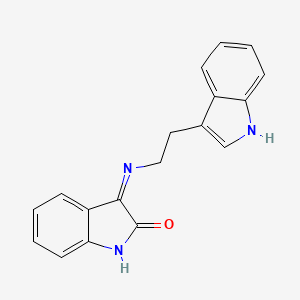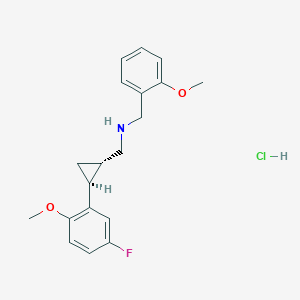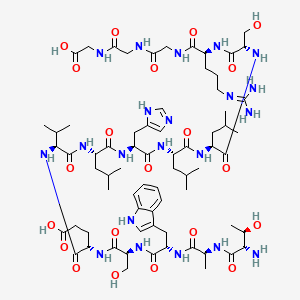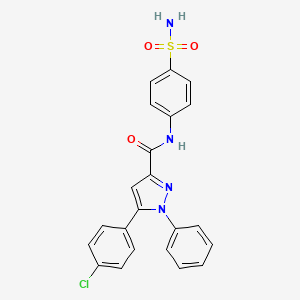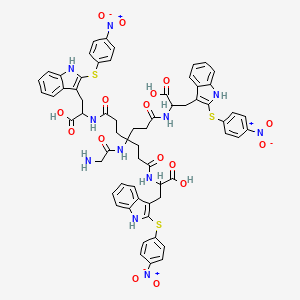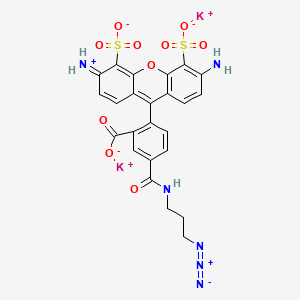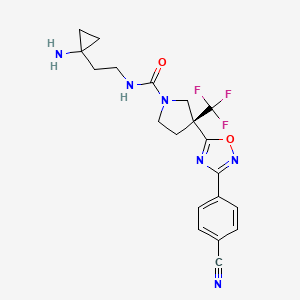
Slc6A19-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Slc6A19-IN-1 involves a medicinal chemistry approach to generate inhibitors with IC50-values of 31-90 nM . The synthetic route typically includes the preparation of bromo-compounds and the use of various chemical scaffolds . For example, a solution of an alcohol derivative in dichloromethane with carbon tetrabromide and triphenylphosphine is stirred for 24 hours to yield the corresponding bromo-compound . Industrial production methods may involve high-throughput screening and optimization of chemical scaffolds to achieve higher affinity and selectivity .
Chemical Reactions Analysis
Slc6A19-IN-1 undergoes various types of chemical reactions, including substitution reactions. Common reagents used in these reactions include carbon tetrabromide and triphenylphosphine . The major products formed from these reactions are bromo-compounds, which are essential intermediates in the synthesis of this compound .
Scientific Research Applications
Slc6A19-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of amino acid transporters and their role in amino acid homeostasis . In biology, it helps in understanding the physiological functions of SLC6A19 and its impact on metabolic health . In medicine, this compound is being investigated as a potential therapeutic agent for treating metabolic disorders such as phenylketonuria and urea-cycle disorders . Additionally, it has applications in the development of biomarkers for the inhibition of SLC6A19 .
Mechanism of Action
The mechanism of action of Slc6A19-IN-1 involves the selective binding to the B0AT1 transporter, thereby preventing the uptake of neutral amino acids into cells . This inhibition modulates various physiological systems and pathways that depend on amino acid availability . The binding of this compound prevents a substantial movement of transmembrane helices 1 and 6, which is required for the transporter to make a conformational change from an outward open state to the occluded state .
Comparison with Similar Compounds
Slc6A19-IN-1 is unique compared to other similar compounds due to its high affinity and selectivity for the B0AT1 transporter . Similar compounds include inhibitors of other amino acid transporters such as ASCT2 (SLC1A5) and LAT1 (SLC7A5) . this compound stands out due to its specific inhibition of SLC6A19, making it a valuable tool for studying the physiological and therapeutic implications of this transporter .
Properties
Molecular Formula |
C20H21F3N6O2 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
(3S)-N-[2-(1-aminocyclopropyl)ethyl]-3-[3-(4-cyanophenyl)-1,2,4-oxadiazol-5-yl]-3-(trifluoromethyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C20H21F3N6O2/c21-20(22,23)19(8-10-29(12-19)17(30)26-9-7-18(25)5-6-18)16-27-15(28-31-16)14-3-1-13(11-24)2-4-14/h1-4H,5-10,12,25H2,(H,26,30)/t19-/m0/s1 |
InChI Key |
LNYJCHQINZNZAQ-IBGZPJMESA-N |
Isomeric SMILES |
C1CN(C[C@@]1(C2=NC(=NO2)C3=CC=C(C=C3)C#N)C(F)(F)F)C(=O)NCCC4(CC4)N |
Canonical SMILES |
C1CC1(CCNC(=O)N2CCC(C2)(C3=NC(=NO3)C4=CC=C(C=C4)C#N)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



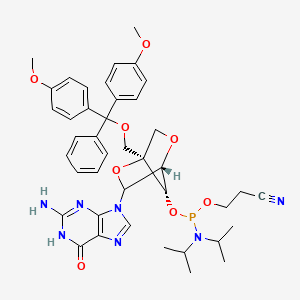
![2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B12376779.png)
